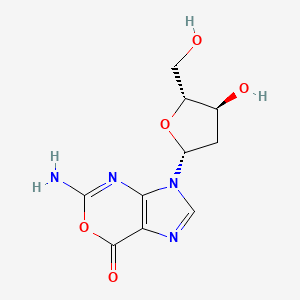

2'-Deoxyoxanosine

説明

特性

分子式 |

C10H12N4O5 |

|---|---|

分子量 |

268.23 g/mol |

IUPAC名 |

5-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one |

InChI |

InChI=1S/C10H12N4O5/c11-10-13-8-7(9(17)19-10)12-3-14(8)6-1-4(16)5(2-15)18-6/h3-6,15-16H,1-2H2,(H2,11,13)/t4-,5+,6+/m0/s1 |

InChIキー |

QCYSYEMPACIOOP-KVQBGUIXSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(OC3=O)N)CO)O |

正規SMILES |

C1C(C(OC1N2C=NC3=C2N=C(OC3=O)N)CO)O |

同義語 |

2'-deoxyoxanosine |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Differences Between dOxo and dXao

8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)

- Formation : 8-oxodG results from oxidative stress (e.g., hydroxyl radicals) rather than nitrosative deamination, distinguishing it mechanistically from dOxo .

- Structure : Features an 8-oxo modification on the guanine base, altering its redox properties.

- Mutagenicity: Pairs with adenine, causing G→T transversions.

- Biological Role : A biomarker for oxidative stress in diabetes and cancer, but less directly mutagenic than dOxo .

Table 2: dOxo vs. 8-oxodG

Abasic Sites (AP Sites)

- Formation : AP sites arise from depurination of dOxo or hydrolysis of glycosidic bonds, unlike direct deamination .

- Mutagenicity: AP sites are non-instructional, leading to error-prone translesion synthesis (e.g., A-rule insertions). dOxo, however, provides a mispairing template, directly guiding C incorporation .

- Repair : AP sites are rapidly processed by base excision repair (BER), while dOxo is repaired less efficiently, contributing to persistent mutations .

2'-Deoxyisoguanosine (dIsoG)

- Structure : dIsoG is a structural isomer of dOxo, with a reversed imidazole ring orientation.

- Base Pairing : dIsoG pairs with 2'-deoxy-5-methylisocytidine (dMiC), a property exploited in synthetic biology for expanded genetic alphabets. dOxo lacks this specificity .

準備方法

Nitrosative Deamination of 2'-Deoxyguanosine

The most direct method for synthesizing this compound involves the nitrosative deamination of 2'-deoxyguanosine using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. This reaction proceeds via a diazoate intermediate, which undergoes rearrangement to yield dOxo. Key parameters include:

-

Reaction Conditions : Incubation of dGuo with 0.1–1.0 M NaNO₂ in acetic acid buffer (pH 3.5–4.0) at 20–50°C for 4–24 hours.

-

Mechanistic Insights : The reaction begins with the protonation of the N1 position of dGuo, followed by nitrosation at the exocyclic N2 amine to form a diazoate intermediate (half-life = 5.6 minutes at pH 7.0, 20°C). This intermediate undergoes rearrangement, with competing pathways leading to dOxo and xanthosine derivatives. The ratio of dOxo to xanthosine (0.22–0.85) depends on temperature and solvent polarity.

Yield Optimization :

Multi-Step Synthesis from Oxanosine

An alternative route involves the deoxygenation of oxanosine, a naturally occurring nucleoside antibiotic isolated from Streptomyces capreolus. This method, detailed in a patent (EP0120374), comprises four stages:

Protection of Hydroxyl Groups

Oxanosine is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine to protect the 3'- and 5'-hydroxyl groups, forming 3',5'-O-(tetraisopropyldisiloxan-1,3-diyl)oxanosine (76% yield).

Phenoxythiocarbonylation

The 2'-hydroxyl group is activated with phenoxythiocarbonyl chloride in acetonitrile using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 2'-O-phenoxythiocarbonyl-3',5'-O-diprotected oxanosine.

Radical-Mediated Deoxygenation

The thiocarbonate undergoes reduction with triethyltin hydride (Et₃SnH) and a radical initiator (e.g., AIBN) in toluene at 80°C. This step eliminates the phenoxythiocarbonyl group, producing 2'-deoxy-3',5'-O-diprotected oxanosine.

Deprotection

Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran removes the silyl protecting groups, yielding this compound with an overall yield of 62–82%.

Key Advantages :

Carbodiimide-Activated Functionalization

This compound’s O-acylisourea structure allows covalent crosslinking with amine-containing biomolecules. This property is exploited to synthesize functionalized dOxo derivatives:

-

Glycine Adduct Formation : Incubation of dOxo with glycine (500 mM, pH 7.4, 37°C) produces a stable amide-linked adduct (86% yield in 3 hours).

-

Application : Functionalized dOxo-ODNs can immobilize DNA on amine-modified surfaces for biosensing applications.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Nitrosative Deamination | 2'-Deoxyguanosine | NaNO₂, acetic acid | 30–50% | Direct, single-step synthesis |

| Multi-Step Synthesis | Oxanosine | Et₃SnH, TBAF, silyl protectors | 62–82% | High purity, scalable |

| Functionalization | dOxo | Glycine, phosphate buffer | 86% | Enables bioconjugation |

Challenges :

-

Nitrosative Route : Competing xanthosine formation necessitates careful control of reaction conditions.

-

Multi-Step Synthesis : Requires handling of toxic reagents (e.g., Et₃SnH) and anhydrous conditions.

Mechanistic and Kinetic Studies

Role of Intermediate Stability

The diazoate intermediate in the nitrosative pathway is highly reactive, with a half-life of 5.6 minutes at neutral pH. Its decomposition follows first-order kinetics, with activation energy (Eₐ) of 68 kJ/mol, as determined by Arrhenius analysis.

Radical Pathways in Deoxygenation

The Et₃SnH-mediated reduction proceeds via a radical chain mechanism:

Q & A

Q. How is 2'-Deoxyoxanosine (dOxo) formed in DNA under nitrosative stress?

dOxo arises primarily from the reaction of 2'-deoxyguanosine (dG) with nitrous acid (HNO₂) or nitric oxide (NO) via deamination pathways. The mechanism involves transnitrosation, where the nitroso group is transferred to dG, forming an intermediate that rearranges to dOxo. This reaction is prevalent in inflammatory environments where NO and reactive nitrogen species (RNS) are elevated . Key experimental models include exposure of dG, oligonucleotides, or DNA to controlled RNS conditions, followed by isolation via HPLC or LC/MS .

Q. What methodologies are used to detect and quantify dOxo in DNA?

- LC/MS : A sensitive method with a detection limit of 100 fmol, enabling quantification of dOxo alongside other deamination products (e.g., 2'-deoxyxanthosine, dX) in DNA exposed to RNS. Calibration with synthetic dOxo standards is critical .

- Plasmid Topoisomer Analysis : Measures abasic sites and strand breaks induced by RNS, indirectly inferring dOxo formation when combined with LC/MS .

- NMR and UV Spectroscopy : Used to confirm dOxo’s structural integrity and tautomeric states in oligonucleotides .

Q. How stable is the N-glycosidic bond of dOxo compared to other deaminated lesions?

The N-glycosidic bond of dOxo hydrolyzes 44-fold more slowly than 2'-deoxyxanthosine (dX) under acidic conditions (pH 4.0, 70°C), with a first-order rate constant comparable to unmodified dG. This stability suggests dOxo persists longer in DNA, increasing mutagenic potential .

Advanced Research Questions

Q. How does dOxo misincorporation by DNA polymerases drive mutagenesis?

- Substrate Specificity : dOxo-5'-triphosphate (dOTP) is misincorporated opposite thymine (T) by E. coli DNA polymerase I Klenow fragment (Pol I Kf) and T7 DNA polymerase, with mutagenic frequencies 1.6–3.9× higher than dGTP. This is due to dOxo’s ambiguous base-pairing geometry .

- Kinetic Analysis : Incorporation efficiency (Vmax/Km) of dOTP opposite cytosine (C) is 0.28% min⁻¹µM⁻¹, ~5,000× lower than dGTP, indicating limited replication fidelity .

Q. How do experimental conditions influence contradictory reports of dOxo detection in DNA?

Discrepancies arise from variations in RNS concentrations and detection limits. For example:

- High RNS : Reactions with HNO₂ produce measurable dOxo levels .

- Physiological RNS : Under controlled NO (1.3 µM) and O₂ (190 µM), dOxo is undetectable (<6 lesions/10⁸ nt), while abasic sites dominate. This highlights the importance of mimicking in vivo inflammatory conditions .

- Detection Sensitivity : LC/MS with <100 fmol sensitivity is required for low-abundance lesions .

Q. What computational approaches explain dOxo’s mutagenic base-pairing behavior?

- Ab Initio Calculations : Reveal dOxo’s tautomeric equilibrium (ring-open vs. closed forms) at physiological pH (pKa = 9.4), favoring the closed form, which disrupts Watson-Crick pairing .

- Molecular Dynamics : Simulate dOxo’s preference for mismatches (e.g., dOxo:T) over canonical pairs, aligning with in vitro misincorporation data .

Q. How does dOxo’s base-pairing instability affect DNA duplex stability?

UV melting studies show dOxo-containing duplexes have Tm values 13–17°C lower than unmodified G:C pairs. CD spectra confirm structural destabilization, with no preference for specific counter-bases (A, T, C, G), leading to replication errors .

Methodological Challenges

Q. What are the limitations of current models for studying dOxo’s biological impact?

- Nucleotide Pool vs. DNA Lesions : Most studies focus on dOTP misincorporation, but in vivo, dOxo may form directly in DNA, altering repair kinetics.

- Cell-Free vs. Cellular Systems : Polymerase assays lack chromatin context and repair machinery, necessitating complementary in vivo mutagenesis assays .

Q. How can researchers optimize experimental designs to study dOxo in inflammatory contexts?

- Reactor Systems : Use gas-controlled reactors to maintain physiological NO/O₂ ratios (e.g., 1.3 µM NO, 190 µM O₂) and avoid artificial gas-phase reactions .

- Multi-Omics Integration : Combine LC/MS lesion mapping with transcriptomics to link dOxo formation to mutation signatures in chronic inflammation models .

Q. What novel techniques could improve dOxo detection in complex biological samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。